(2E)-3-(5-bromo-2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid
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Overview
Description
3-{5-BROMO-2-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, methoxy, and anilino groups in its structure suggests that it may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-BROMO-2-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Anilino Group Introduction: The attachment of an anilino group, which can be done through nucleophilic substitution reactions.
Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety, which can be achieved through various methods, including the use of acrylation reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{5-BROMO-2-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
3-{5-BROMO-2-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{5-BROMO-2-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-{5-BROMO-2-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acrylic acid.
3-{5-BROMO-2-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}BENZOIC ACID: Contains a benzoic acid group instead of acrylic acid.
Uniqueness
3-{5-BROMO-2-[2-(2-METHOXYANILINO)-2-OXOETHOXY]PHENYL}ACRYLIC ACID is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H16BrNO5 |
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Molecular Weight |
406.2 g/mol |
IUPAC Name |
(E)-3-[5-bromo-2-[2-(2-methoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H16BrNO5/c1-24-16-5-3-2-4-14(16)20-17(21)11-25-15-8-7-13(19)10-12(15)6-9-18(22)23/h2-10H,11H2,1H3,(H,20,21)(H,22,23)/b9-6+ |
InChI Key |
ZDMGFNSUIRVZGF-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=CC(=O)O |
Origin of Product |
United States |
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